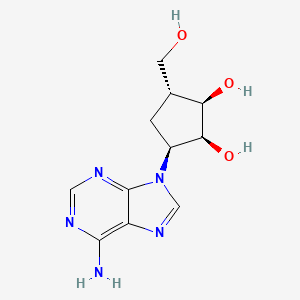

1,2-Cyclopentanediol, 3-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)-, (1R,2S,3S,5S)-rel-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2-Cyclopentanediol, 3-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)-, (1R,2S,3S,5S)-rel- is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopentane ring, a purine base, and multiple hydroxyl groups. The stereochemistry of the compound is specified by the (1R,2S,3S,5S)-rel- configuration, indicating the spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Cyclopentanediol, 3-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)- involves multiple steps, including the formation of the cyclopentane ring, the introduction of the purine base, and the addition of hydroxyl groups. Common synthetic routes may involve:

Cyclization reactions: to form the cyclopentane ring.

Nucleophilic substitution: to introduce the purine base.

Oxidation and reduction reactions: to add hydroxyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,2-Cyclopentanediol, 3-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)- undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups back to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).

Reducing agents: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄).

Substitution reagents: Halogens (Cl₂, Br₂), Nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may regenerate the original hydroxyl groups.

Scientific Research Applications

Basic Information

- Molecular Formula : C11H15N5O3

- Molecular Weight : 265.27 g/mol

- CAS Number : 72346-00-0

Structural Characteristics

The compound is characterized by:

- A cyclopentane ring,

- Hydroxymethyl and amino groups,

- The specific stereochemistry denoted by (1R,2S,3S,5S), which is crucial for its biological activity.

Synthetic Routes

The synthesis of 1,2-Cyclopentanediol derivatives typically involves several steps:

- Cyclization Reactions : Forming the cyclopentane structure.

- Nucleophilic Substitution : Introducing the purine base.

- Functional Group Modifications : Adding hydroxyl groups through oxidation or reduction reactions.

Industrial Production

In industrial settings, continuous flow synthesis and automated reaction monitoring are employed to enhance yield and purity. These methods optimize the reaction conditions for large-scale production.

Applications in Scientific Research

1,2-Cyclopentanediol, 3-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)- has diverse applications across multiple scientific domains:

Medicinal Chemistry

- Antiviral Activity : The compound has been evaluated for its potential against viruses such as herpes simplex virus type 1 and human cytomegalovirus. Some derivatives exhibit significant antiviral properties.

- Anticancer Properties : Research indicates that certain analogues may have efficacy against various cancer cell lines, suggesting potential as therapeutic agents.

Biochemical Research

- Enzyme Interactions : The compound may bind to specific enzymes, influencing their activity and thereby impacting metabolic pathways.

- DNA Interactions : It can interact with DNA, potentially affecting gene expression and replication processes.

Chemical Biology

- Building Block for Complex Molecules : Its unique structure allows it to serve as a precursor in the synthesis of more complex organic compounds.

Mechanism of Action

The mechanism of action of 1,2-Cyclopentanediol, 3-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)- involves its interaction with specific molecular targets and pathways. The compound may:

Bind to enzymes: Inhibiting or activating their function.

Interact with DNA: Affecting gene expression and replication.

Modulate signaling pathways: Influencing cellular processes such as apoptosis and proliferation.

Comparison with Similar Compounds

Similar Compounds

Adenosine: A nucleoside with a similar purine base.

Guanosine: Another nucleoside with a purine base.

Cyclopentanol: A simpler compound with a cyclopentane ring and hydroxyl group.

Uniqueness

1,2-Cyclopentanediol, 3-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)- is unique due to its specific stereochemistry and combination of functional groups. This uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Biological Activity

1,2-Cyclopentanediol, 3-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)-, (1R,2S,3S,5S)-rel- is a compound of significant interest due to its structural similarity to purine nucleosides and its potential biological activities. This article reviews the biological activity of this compound, focusing on its receptor interactions, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C10H13N5O2, with a molecular weight of approximately 225.25 g/mol. The compound features a cyclopentane ring substituted with a hydroxymethyl group and an amino-purine moiety. This unique structure allows it to interact with various biological targets.

Receptor Interactions

The compound has been studied for its interactions with adenosine receptors, particularly the A1 and A2A subtypes. Research indicates that modifications in the cyclopentanediol structure can significantly influence receptor affinity and selectivity:

- Adenosine A1 Receptor : The compound exhibits moderate affinity for the A1 receptor subtype. Studies have shown that cyclopentyl derivatives can enhance binding affinities compared to traditional adenosine analogs .

- Adenosine A2A Receptor : The compound also shows promising activity at the A2A receptor. It has been reported to induce vasodilation in porcine coronary smooth muscle through A2A receptor activation .

Therapeutic Potential

The biological activities suggest potential applications in various therapeutic areas:

- Cardioprotection : Due to its interaction with adenosine receptors, the compound may provide cardioprotective effects during ischemic events.

- Anti-inflammatory Properties : Agonism of A2A receptors has been linked to anti-inflammatory effects, making this compound a candidate for further research in inflammatory diseases .

Study 1: Cardiovascular Effects

In a study examining the effects of various adenosine analogs on cardiovascular function, it was found that the compound significantly reduced heart rate and improved coronary blood flow in animal models. This suggests its potential use as a therapeutic agent in managing heart conditions .

Study 2: Neuroprotective Effects

Another research effort investigated the neuroprotective properties of adenosine receptor agonists. The findings indicated that the compound could protect neuronal cells from apoptosis induced by oxidative stress through A2A receptor activation .

Table 1: Affinity Values for Adenosine Receptors

| Compound | A1 Receptor Affinity (nM) | A2A Receptor Affinity (nM) |

|---|---|---|

| 1,2-Cyclopentanediol Analog | 141 | 732 |

| Aristeromycin | 500 | 1000 |

Note: Values represent competitive binding assays conducted on rat brain membranes.

Table 2: Summary of Biological Activities

Properties

CAS No. |

72346-00-0 |

|---|---|

Molecular Formula |

C11H15N5O3 |

Molecular Weight |

265.27 g/mol |

IUPAC Name |

(1R,2S,3S,5R)-3-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol |

InChI |

InChI=1S/C11H15N5O3/c12-10-7-11(14-3-13-10)16(4-15-7)6-1-5(2-17)8(18)9(6)19/h3-6,8-9,17-19H,1-2H2,(H2,12,13,14)/t5-,6+,8-,9+/m1/s1 |

InChI Key |

UGRNVLGKAGREKS-BUVSBJAHSA-N |

Isomeric SMILES |

C1[C@@H]([C@H]([C@H]([C@H]1N2C=NC3=C(N=CN=C32)N)O)O)CO |

Canonical SMILES |

C1C(C(C(C1N2C=NC3=C(N=CN=C32)N)O)O)CO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.